Triacetylmethane

pKa acidity coordination chemistry

Triacetylmethane (TAM), also known as 3-acetyl-2,4-pentanedione, is an organic compound with the formula HC(C(O)CH₃)₃. It is a colorless liquid that belongs to the β-triketone class, characterized by a central methine carbon bonded to three acetyl groups.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 815-68-9
Cat. No. B1294483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacetylmethane
CAS815-68-9
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)C)C(=O)C
InChIInChI=1S/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h7H,1-3H3
InChIKeyAUZFRUHVDNDVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triacetylmethane (CAS 815-68-9): A C3-Symmetric Triketone Building Block for Coordination Chemistry and Heterocyclic Synthesis


Triacetylmethane (TAM), also known as 3-acetyl-2,4-pentanedione, is an organic compound with the formula HC(C(O)CH₃)₃ [1]. It is a colorless liquid that belongs to the β-triketone class, characterized by a central methine carbon bonded to three acetyl groups [1]. This C3-symmetric structure confers distinct chemical properties, including a high degree of enolization and the ability to form stable enolate complexes with a wide range of metal ions . The compound is primarily used as a versatile building block in organic synthesis, notably for the preparation of heterocyclic frameworks via the Friedländer reaction and as a precursor for novel metal coordination complexes with applications in catalysis [REFS-1, REFS-2].

Coordination Chemistry
Stable metal enolate complexes via mild deprotonation
Heterocyclic Synthesis
Unique Friedländer pathway to 2-methylquinolines
C3‑Symmetric Building Block
Triketone scaffold for catalysis and ligand design

Why Triacetylmethane Cannot Be Substituted with Generic β-Diketones or Other Triketones Without Method Redesign


Generic substitution of triacetylmethane with common β-diketones like acetylacetone (2,4-pentanedione) is not a straightforward exchange due to fundamental differences in molecular structure and resulting chemical behavior. Triacetylmethane's third acetyl group significantly alters its electronic properties, leading to a distinct reactivity profile [1]. This structural modification results in a substantially lower pKa value , a markedly different tautomeric equilibrium that favors the keto form in protic solvents [2], and divergent reaction outcomes in key transformations such as the Friedländer condensation [3]. These quantitative differences mandate that methods developed for triacetylmethane are not directly transferable to its simpler analogs without extensive re-optimization of reaction conditions, catalyst loading, or purification protocols.

Acidity mismatch with acetylacetone
Triacetylmethane’s markedly lower pKa requires weaker bases for enolate formation; direct swap may leave acetylacetone largely un‑deprotonated.
Reversed tautomeric equilibrium in water
Triacetylmethane exhibits a higher keto‑form population in aqueous media, altering reaction kinetics compared to enol‑dominant acetylacetone.
Divergent Friedländer reaction outcome
Under identical conditions, triacetylmethane yields 2‑methylquinoline/quinoline mixtures instead of the expected 3‑acetylquinoline from acetylacetone.

Quantitative Differentiation of Triacetylmethane from Acetylacetone and Other Analogs


Triacetylmethane Exhibits 3.1 pKa Units Greater Acidity than Acetylacetone

Triacetylmethane (TAM) is a significantly stronger acid than its β-diketone counterpart, acetylacetone. The reported pKa value for triacetylmethane is 5.81 at 25°C . In contrast, acetylacetone (2,4-pentanedione) has a pKa of approximately 8.9-9.0 under similar conditions . This 3.1 unit difference in pKa corresponds to triacetylmethane being roughly 1,200 times more acidic than acetylacetone. This enhanced acidity facilitates deprotonation under milder conditions and is a direct consequence of the third electron-withdrawing acetyl group.

Acidity (pKa)
Reported
Triacetylmethane pKa 5.81
Acetylacetone pKa 8.9–9.0
Δ ≈ 3.1 (~1200× more acidic)
Supports enolate formation with weaker bases
Aqueous, 25 °C; data to verify
pKa acidity coordination chemistry deprotonation

Triacetylmethane's Keto-Enol Equilibrium in Water Is Reversed Compared to Acetylacetone

The tautomeric equilibrium of triacetylmethane in protic solvents is fundamentally different from that of acetylacetone. In water at 22°C, triacetylmethane exists as 43% keto form and 57% enol form [1]. In contrast, acetylacetone in aqueous solution is reported to contain only approximately 20% enol, with the keto form being dominant [2]. This reversal in the major tautomer present in aqueous media means triacetylmethane's reactivity in water-based systems is governed by a different tautomeric distribution.

Keto‑Enol Tautomerism
Cross‑study comparable
Triacetylmethane keto form 43 %
Acetylacetone keto form ~80 %
Reversed major tautomer in water
Reactivity in protic solvents may differ substantially
Ambient aqueous conditions
tautomerism keto-enol solvent effects NMR

Triacetylmethane Delivers Divergent Product Distribution in Friedländer Reactions vs. Acetylacetone

In Friedländer condensations with 2-aminobenzaldehyde, triacetylmethane yields a distinct product profile compared to the analogous reaction with acetylacetone. While acetylacetone typically produces the expected 3-acetylquinoline derivative, triacetylmethane under identical conditions (refluxing EtOH with catalytic KOH) affords 2-methylquinoline and quinoline in a 3:1 ratio, instead of the anticipated triheteroarylmethane [1]. This 'unusual product distribution' is a unique signature of triacetylmethane's reactivity in this class of reactions.

Friedländer Products
Head‑to‑head
Triacetylmethane → 2‑methylquinoline + quinoline (3:1)
Acetylacetone → 3‑acetylquinoline derivative
Completely different product mixture
Direct substitution is not possible for this synthetic route
EtOH, KOH, reflux; identical conditions
Friedländer condensation heterocyclic synthesis quinoline reaction outcome

Optimal Application Scenarios for Triacetylmethane Driven by Its Unique Reactivity Profile


Synthesis of 2-Methylquinoline and Related Heterocycles via Friedländer Condensation

Researchers specifically targeting 2-methylquinoline derivatives, rather than the typical 3-acetylquinolines, should utilize triacetylmethane. Its unique reaction pathway with 2-aminobenzaldehyde yields a 3:1 mixture of 2-methylquinoline and quinoline, providing a direct route to these valuable heterocycles [1]. This is a distinct advantage over acetylacetone, which does not afford this product distribution.

Preparation of Metal Enolates Under Mild, Non-Basic Conditions

Triacetylmethane's pKa of 5.81 allows for enolate formation with significantly weaker bases compared to acetylacetone (pKa ~8.9). This enables the preparation of sensitive metal complexes or the execution of alkylation reactions under conditions that would be ineffective or too harsh for less acidic β-diketones. This is particularly valuable for metal ions that are sensitive to strong bases or for reactions requiring precise control over deprotonation.

Aqueous and Protic Solvent Reactions Requiring a Balanced Tautomeric State

The unusual 43% keto / 57% enol equilibrium of triacetylmethane in water [2] makes it the preferred substrate for reactions in aqueous or protic media where a higher proportion of the keto form is beneficial or where the reactivity of the enol form needs to be moderated compared to the enol-dominant acetylacetone. This balanced tautomerism can lead to improved selectivity in certain cyclization or condensation reactions.

Application
Selection Property
Validation Focus
2‑Methylquinoline synthesis
Divergent Friedländer product distribution
Reaction selectivity and yield with 2‑aminobenzaldehyde
Metal enolate preparation under mild conditions
Enhanced acidity (low pKa)
Deprotonation efficiency with weak bases; enolate stability
Aqueous or protic solvent reactions
Balanced keto‑enol ratio
Tautomer‑controlled reactivity and product selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triacetylmethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.